molecular formula C7H5ClN2 B101172 7-chloro-1H-benzo[d]imidazole CAS No. 16931-35-4

7-chloro-1H-benzo[d]imidazole

Cat. No. B101172
CAS RN: 16931-35-4
M. Wt: 152.58 g/mol
InChI Key: RPYPMOKNVPZWKZ-UHFFFAOYSA-N
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Description

7-chloro-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 7th position of the benzimidazole ring system may influence the chemical reactivity and biological properties of the compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of (hetero)aromatic ortho-diamines or ortho-aminothiophenol with aldehydes, promoted by chlorotrimethylsilane in DMF, followed by oxidation with air oxygen . Another method for synthesizing benzo[d]imidazole derivatives is a solvent-free reaction, which includes heating a mixture of acenaphthoquinone, a benzil, and ammonium acetate . Additionally, a series of 2-phenyl-1H-benzo[d]imidazole-4,7-diones were synthesized and tested for their biological activity, indicating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 2-(p-chlorophenyl)-5,8-dihydro-spiro[imidazo[2,1-b]benzo[d]thiazole-7(6H),1′-cyclohexane], was determined by X-ray diffraction, revealing an essentially planar part formed by the five-membered thiazole ring and imidazole ring . This suggests that the molecular structure of 7-chloro-1H-benzo[d]imidazole could also exhibit planarity in certain parts of the molecule, which may affect its chemical and biological interactions.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. The synthesis methods mentioned indicate that these compounds can be formed through reactions involving condensation, cyclization, and oxidation . The presence of substituents such as chlorine atoms can further influence the reactivity, potentially leading to selective reactions at specific positions on the benzimidazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. While specific data on 7-chloro-1H-benzo[d]imidazole is not provided, related compounds exhibit properties such as solubility in certain solvents, melting points, and stability under various conditions. The introduction of a chlorine atom can affect these properties by altering the electron distribution and molecular interactions within the compound and with its environment.

Scientific Research Applications

Anticancer Properties

7-Chloro-1H-benzo[d]imidazole derivatives have been extensively studied for their potential anticancer properties. Research has demonstrated promising activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, specific derivatives like compounds 7b, 7c, 7g, and 7i showed notable efficacy compared to standard controls like Etoposide in inhibiting cancer cell proliferation (Edukondalu et al., 2021). Furthermore, other studies have synthesized benzimidazole derivatives that exhibited significant cytotoxic activities against hepatocarcinoma cells and had reduced toxicity against non-cancerous human hepatocytes (Gu et al., 2017).

Antimycotic and Antifungal Activity

Several studies have explored the antimycotic and antifungal properties of 7-chloro-1H-benzo[d]imidazole derivatives. For example, research into the synthesis and antimycotic activity of such compounds has led to the development of potent antifungal agents like Sertaconazole (Raga et al., 1992). Another study reported the therapeutic efficacy and safety of Sertaconazole in the treatment of Pityriasis versicolor, demonstrating its effectiveness and safety profile (Nasarre et al., 1992).

Anti-Malarial Activity

The potential of 7-chloro-1H-benzo[d]imidazole derivatives in anti-malarial applications has also been explored. A study on novel thiosemicarbazone derivatives containing the benzimidazole moiety revealed good in vitro antimalarial activity among the synthesized compounds (Divatia et al., 2014).

Antitubercular Properties

Investigations into the antitubercular activity of 1H-benzo[d]imidazole derivatives have shown that these compounds exhibit antitubercular activity in vitro and are not toxic to human cells. These derivatives have been found to affect the MmpL3 in Mycobacterium tuberculosis, which is crucial for the pathogen's survival (Korycka-Machala et al., 2019).

Anticorrosive Applications

Additionally, benzimidazole derivatives have been assessed for their corrosion inhibition properties. Studies have shown that these compounds, including 7-chloro-1H-benzo[d]imidazole derivatives, can effectively inhibit corrosion in certain environments, making them valuable in industrial applications (Chaouiki et al., 2020).

Future Directions

Benzimidazole derivatives, including “7-chloro-1H-benzo[d]imidazole”, have potential applications in medicinal chemistry and drug discovery . Future research could focus on exploring these applications further, as well as developing efficient synthesis methods and studying the compound’s physical and chemical properties in more detail .

properties

IUPAC Name

4-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYPMOKNVPZWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507111
Record name 4-Chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-1H-benzo[d]imidazole

CAS RN

16931-35-4
Record name 4-Chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1H-1,3-benzodiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Ma, J Su, X Zhang, Q Song - Iscience, 2019 - cell.com
The development of C1 synthons to afford the products that add one extra carbon has become an important research theme in the past decade, and significant progress has been …
Number of citations: 34 www.cell.com

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